
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole, a heterocyclic organic compound. The “5-(4-methoxyphenyl)” indicates the presence of a methoxyphenyl group attached to the 5th position of the imidazole ring. The “1-methyl” suggests a methyl group attached to the 1st position of the imidazole ring .
Molecular Structure Analysis
The molecular structure would consist of an imidazole ring with a methoxyphenyl group at the 5th position and a methyl group at the 1st position. The exact structure and conformation would depend on the specific conditions and any potential stereochemistry .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions typical of imidazoles, such as acting as a nucleophile or a base. The presence of the methoxyphenyl and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its basicity, while the methoxyphenyl group could influence its solubility and reactivity .Applications De Recherche Scientifique
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound has been studied for its potential to inhibit the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The compound’s inhibitory effects could be significant for understanding and potentially treating these conditions .
Drug Discovery and Synthesis
The compound is used in drug discovery and synthesis. Its ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity makes it a useful tool for researchers.
Chemical Synthesis and Transformation
The compound has been used in the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its role as a building block in chemical synthesis.
Crystal and Molecular Structure Analysis
Research has examined the crystal and molecular structure of related compounds. This shows the utility of the compound in structural analysis.
Photophysicochemical Properties
The compound has been studied for its photophysicochemical properties. These properties are important for applications in photocatalytic processes.
Catalytic Activities in Chemical Reactions
The compound has been explored for its catalytic activities in chemical reactions. This demonstrates the compound’s role in facilitating chemical reactions.
Biological and Pharmaceutical Research
The compound has been used in the design and synthesis of benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives. These derivatives have potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be significant for Alzheimer’s disease treatment.
Generation of Pyrrole-Substituted Triazole NHC
The compound has been used in the synthesis of pyrrole- and 1,2,4-triazole-containing ensembles. These ensembles could be useful for developing new medicinal compounds.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-10(7-12-11(13)15)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSMIGFALWQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


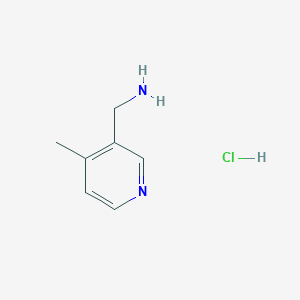
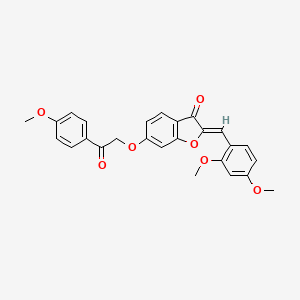
![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
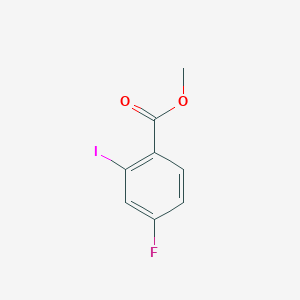
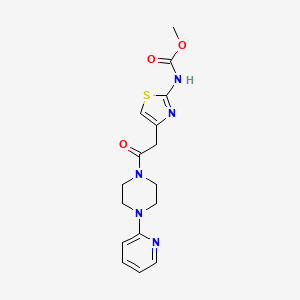
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

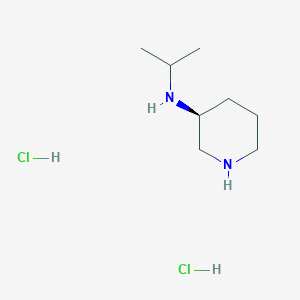
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
